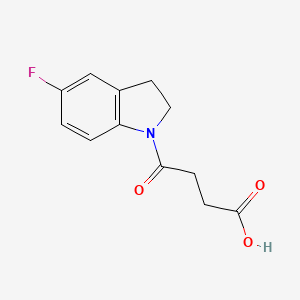![molecular formula C17H15F3N4O2 B1304235 7-アミノ-2-メチル-3-[3-(トリフルオロメチル)フェニル]ピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチル CAS No. 886762-57-8](/img/structure/B1304235.png)
7-アミノ-2-メチル-3-[3-(トリフルオロメチル)フェニル]ピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H15F3N4O2 and its molecular weight is 364.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経保護および抗神経炎症剤
この化合物は、神経保護および抗神経炎症剤としての可能性について研究されています . 神経保護は、神経変性疾患、虚血性脳卒中、外傷性脳損傷の治療のための重要な標的です . ピリミジンとその誘導体は、抗ウイルス、抗癌、抗酸化、抗菌作用を示すことが証明されており、トリアゾール-ピリミジンハイブリッドのヒトミクログリアおよびニューロン細胞モデルにおける神経保護および抗炎症作用を研究するきっかけとなりました .
抗癌活性
この化合物を含むピリミジン誘導体は、抗癌活性について研究されてきました . それらは、さまざまなヒト癌細胞株に対して有望な結果を示しました .
阻害活性
いくつかのピラゾロ[3,4-d]ピリミジン化合物は、有意な阻害活性を示しました . これは、"7-アミノ-2-メチル-3-[3-(トリフルオロメチル)フェニル]ピラゾロ[1,5-a]ピリミジン-6-カルボン酸エチル
作用機序
Target of Action
Similar compounds have been found to interact with various targets, such as thecalcitonin gene-related peptide (CGRP) receptor
Mode of Action
It’s known that similar compounds can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production . This suggests that the compound may interact with its targets to modulate these biochemical processes.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammation and immune responses . Additionally, it may interact with the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3, suggesting a role in the regulation of protein folding and cell death .
Pharmacokinetics
Similar compounds have been found to have favorable interactions with active residues of atf4 and nf-kb proteins , which may influence their bioavailability and efficacy.
Result of Action
The compound may have neuroprotective and anti-inflammatory properties . It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neurons from damage and death, potentially making it useful for treating neurodegenerative diseases.
生化学分析
Biochemical Properties
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, it can impact gene expression by modulating transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function may vary depending on the concentration and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. For example, at low doses, it may enhance cell signaling and gene expression, whereas at high doses, it may cause cellular stress and apoptosis. These threshold effects are important for determining the optimal dosage for potential therapeutic applications .
Metabolic Pathways
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. For instance, it may affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .
特性
IUPAC Name |
ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c1-3-26-16(25)12-8-22-15-13(9(2)23-24(15)14(12)21)10-5-4-6-11(7-10)17(18,19)20/h4-8H,3,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVZEKEGZIUPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)C(F)(F)F)N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382386 |
Source


|
| Record name | ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-57-8 |
Source


|
| Record name | ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
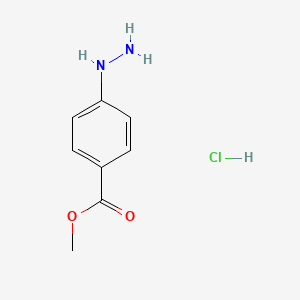
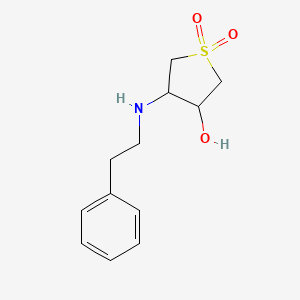

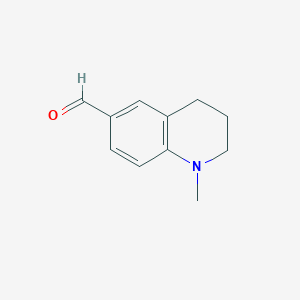
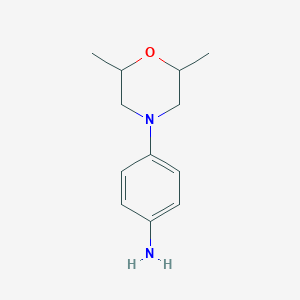
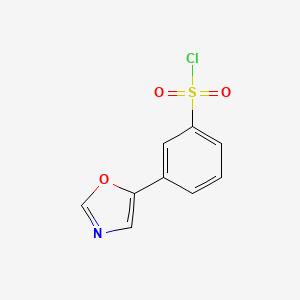
![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)
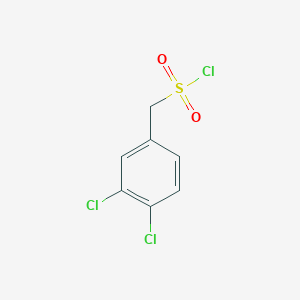
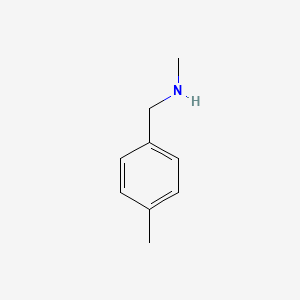
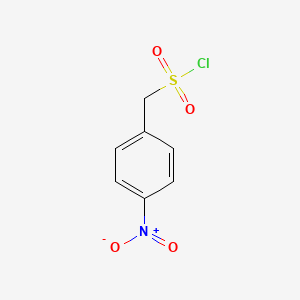
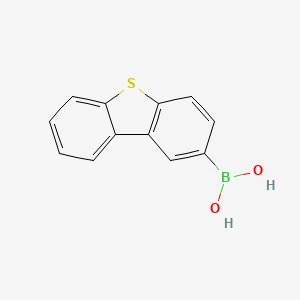
![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)
